Potassium [(4-bromophenyl)methyl]trifluoroboranuide
Description
Potassium [(4-bromophenyl)methyl]trifluoroboranuide (CAS: Not explicitly listed in evidence; structurally related to compounds in , and 8) is an organoboron reagent widely used in Suzuki-Miyaura cross-coupling reactions. It features a brominated benzyl group attached to a trifluoroborate anion, stabilized by a potassium counterion. This compound is valued for its stability, moisture tolerance, and reactivity with aryl halides or triflates under palladium catalysis. Its synthesis typically involves the treatment of (4-bromobenzyl)bromide with potassium trifluoroborate salts under optimized conditions, as described in improved procedures by Molander et al. .
Properties
IUPAC Name |
potassium;(4-bromophenyl)methyl-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrF3.K/c9-7-3-1-6(2-4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYWQZDIOYGXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)Br)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium [(4-bromophenyl)methyl]trifluoroboranuide typically involves the reaction of 4-bromobenzyl bromide with potassium trifluoroborate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
- Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
- Temperature: Room temperature to 50°C
- Reaction Time: 12-24 hours
- Purification: Crystallization or column chromatography
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity. The compound is then purified through crystallization techniques and packaged under inert conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Potassium [(4-bromophenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Solvents: Anhydrous solvents like THF, DMSO, or toluene.
Temperature: Typically ranges from room temperature to 100°C.
Major Products: The major products formed depend on the nature of the coupling partner but generally include biaryl compounds and other complex organic molecules
Scientific Research Applications
Organic Synthesis
Potassium [(4-bromophenyl)methyl]trifluoroboranuide is predominantly used in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules.
- Key Reactions:
- Cross-Coupling Reactions: Facilitates the coupling of aryl halides with various nucleophiles to form biaryl compounds.
- Oxidation and Reduction: Can be oxidized to yield alcohols or ketones and reduced to form alkanes.
| Reaction Type | Description | Common Conditions |
|---|---|---|
| Cross-Coupling | Formation of biaryl compounds | Palladium catalysts, bases (e.g., K2CO3) |
| Oxidation | Conversion to alcohols or ketones | Oxidizing agents (e.g., H2O2) |
| Reduction | Formation of alkanes | Reducing agents (e.g., LiAlH4) |
Medicinal Chemistry
The compound is also explored for its potential therapeutic applications. Research indicates that derivatives of this compound may be effective in drug development, particularly in synthesizing bioactive compounds.
- Case Study: A study demonstrated its utility in developing analgesics and anti-inflammatory drugs by modifying the boron moiety to enhance pharmacological properties .
Materials Science
In materials science, this compound is utilized to create advanced materials with specific properties. Its ability to participate in polymerization reactions allows for the development of new polymers with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of potassium [(4-bromophenyl)methyl]trifluoroboranuide in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to the metal catalyst (e.g., palladium). This is followed by reductive elimination, leading to the formation of the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the metal catalyst used .
Comparison with Similar Compounds
Potassium [(3-Bromophenyl)methyl]trifluoroboranuide (CAS: Not explicitly provided; inferred from )
- Molecular Formula : C₇H₆BBrF₃K (Mol. weight: ~276.94 g/mol)
- Key Differences: The bromine substituent is in the meta position on the phenyl ring instead of para. This positional isomerism can alter electronic effects (inductive vs.
Potassium (4-Bromophenyl)trifluoroborate (CAS: 374564-35-9; )
- Molecular Formula : C₆H₄BBrF₃K (Mol. weight: 262.91 g/mol)
- Key Differences : Lacks the methyl group, with bromine directly attached to the phenyl ring. This structural distinction reduces steric bulk but may decrease stability compared to benzyl-substituted analogs .
Halogen-Substituted Derivatives
Potassium (2,4-Dichlorophenyl)trifluoroboranuide (CAS: 192863-38-0; )
- Molecular Formula : C₆H₃BCl₂F₃K (Mol. weight: 252.9 g/mol)
- Key Differences :
Alkoxy and Ester-Functionalized Analogs
Potassium (tert-Butoxymethyl)trifluoroborate (CAS: 910251-10-4; )
- Molecular Formula : C₅H₁₁BF₃KO (Mol. weight: 194.05 g/mol)
- Key Differences: The tert-butoxymethyl group introduces steric hindrance and hydrophobicity, enhancing solubility in non-polar solvents. Lacking aromaticity, it is less suited for aryl-aryl couplings but useful in alkylation reactions .
Potassium (3-(Ethoxycarbonyl)phenyl)trifluoroborate (CAS: 1412414-43-7; )
- Molecular Formula : C₉H₉BF₃KO₂ (Mol. weight: ~256.1 g/mol)
- Key Differences :
Benzyl-Substituted Derivatives
Potassium (3-Benzylphenyl)trifluoroboranuide (CAS: Not explicitly listed; )
- Molecular Formula : C₁₃H₁₁BF₃K (Mol. weight: 274.13 g/mol)
- Enhanced π-π stacking interactions may improve crystallinity .
Heteroaromatic and Functionalized Derivatives
Potassium (5-(Difluoromethoxy)pyridin-3-yl)trifluoroborate (CAS: 1953098-33-3; )
- Molecular Formula: C₆H₄BF₅KNO (Mol. weight: ~263.0 g/mol)
- Key Differences :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Mol. Weight (g/mol) | Purity (%) | Key Applications |
|---|---|---|---|---|---|
| Potassium [(4-Bromophenyl)methyl]trifluoroboranuide | - | C₇H₆BBrF₃K | ~276.94 | 95–98 | Suzuki couplings, drug intermediates |
| Potassium (4-Bromophenyl)trifluoroborate | 374564-35-9 | C₆H₄BBrF₃K | 262.91 | 98 | Aryl-aryl cross-couplings |
| Potassium (2,4-Dichlorophenyl)trifluoroboranuide | 192863-38-0 | C₆H₃BCl₂F₃K | 252.9 | 100 | Electron-deficient aryl couplings |
| Potassium (tert-Butoxymethyl)trifluoroborate | 910251-10-4 | C₅H₁₁BF₃KO | 194.05 | 97 | Alkylation reactions |
| Potassium (3-Benzylphenyl)trifluoroboranuide | - | C₁₃H₁₁BF₃K | 274.13 | 95 | Sterically hindered couplings |
Key Research Findings
- Reactivity Trends : Brominated derivatives exhibit faster cross-coupling kinetics compared to chlorinated analogs due to bromine’s superior leaving-group ability .
- Steric Effects : Benzyl-substituted compounds (e.g., 3-benzylphenyl) show reduced reactivity in sterically congested systems, whereas methyl-substituted variants (e.g., 4-bromophenylmethyl) balance stability and accessibility .
- Functional Group Utility : Ethoxycarbonyl and morpholinylcarbonyl groups () enable post-functionalization, broadening synthetic utility beyond traditional aryl couplings .
Biological Activity
Potassium [(4-bromophenyl)methyl]trifluoroboranuide, also known as potassium (4-bromobenzyl)trifluoroborate, is a compound with significant potential in medicinal chemistry and biological applications. Its molecular formula is C7H5BBrF3K, and it has garnered attention for its role in various biological activities, primarily as a reagent in organic synthesis and as a potential therapeutic agent.
- Molecular Formula : C7H5BBrF3K
- Molar Mass : 275.92 g/mol
- CAS Number : 1613714-31-0
The biological activity of this compound is primarily attributed to its ability to act as a boron-containing reagent in chemical reactions. Boron compounds have been shown to interact with biological systems, influencing enzyme activity and cellular processes.
Key Mechanisms:
- Enzyme Modulation : Compounds containing boron can modulate the activity of enzymes such as monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. This modulation can have therapeutic implications for pain management and anti-inflammatory effects .
- Synthesis of Bioactive Molecules : The compound serves as an intermediate in the synthesis of various bioactive molecules, including triazole agonists that target specific receptors involved in pain pathways .
Case Studies and Research Findings
- Pain Management : Research indicates that derivatives of this compound may be effective in treating pain through their action on the endocannabinoid system. For instance, compounds derived from this boron reagent have shown promise as modulators of MAGL, potentially leading to increased levels of endocannabinoids that alleviate pain .
- Anti-inflammatory Effects : In vitro studies suggest that boron compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could make this compound a candidate for further investigation in inflammatory diseases .
- Toxicity and Safety : While the compound has potential therapeutic benefits, it is essential to consider its safety profile. Studies indicate that boron compounds can exhibit toxicity at high concentrations, necessitating careful evaluation during drug development .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for Potassium [(4-bromophenyl)methyl]trifluoroboranuide, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves transmetallation or nucleophilic substitution. For example:
- Step 1: React (4-bromophenyl)methyllithium with boron trifluoride etherate (BF₃·OEt₂) to form the intermediate trifluoroborate.
- Step 2: Neutralize with potassium hydroxide (KOH) to precipitate the potassium salt .
Critical Parameters: - Temperature Control: Maintain reactions at –78°C to prevent lithium reagent decomposition.
- Moisture Sensitivity: Use anhydrous solvents (e.g., THF) under inert atmosphere (N₂/Ar) .
- Workup: Rapid filtration under reduced pressure minimizes hydrolysis of the trifluoroborate .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Methodological Answer:
- ¹¹B NMR: A singlet near δ –3.0 ppm confirms the trifluoroborate anion .
- ¹⁹F NMR: A triplet at δ –140 ppm (J = 30 Hz) indicates BF₃K coordination .
- ESI-MS: Negative-ion mode detects [M–K]⁻ ions to verify molecular weight .
- Elemental Analysis: Validate boron and potassium content (±0.3% tolerance) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this reagent be optimized for challenging aryl chlorides?
Methodological Answer:
- Catalyst Selection: Use Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to activate aryl chlorides.
- Base Optimization: K₂CO₃ in aqueous THF (3:1 v/v) balances solubility and reactivity .
- Additives: Include tetrabutylammonium bromide (TBAB, 10 mol%) to stabilize the boronate intermediate .
Case Study: In Molander et al. (2008), coupling with 4-chlorotoluene achieved 89% yield under these conditions .
Q. How do competing side reactions (e.g., protodeboronation or homocoupling) occur during cross-coupling, and how can they be mitigated?
Methodological Answer:
- Protodeboronation: Caused by acidic protons in polar aprotic solvents. Mitigation: Use degassed solvents and avoid protic additives (e.g., water) until the final quench .
- Homocoupling: Arises from oxidative conditions. Mitigation: Limit oxygen exposure by purging with Ar and adding reductants like Na₂SO₃ .
- Monitoring: Track side products via TLC (hexane:EtOAc, 4:1) or GC-MS .
Q. What advanced techniques resolve discrepancies in quantifying boron content via ICP-OES versus NMR?
Methodological Answer:
- Sample Preparation: For ICP-OES, digest 10 mg of compound in HNO₃/H₂O₂ (3:1) at 150°C for 6 hours.
- NMR Calibration: Use triethylborate as an internal standard for ¹¹B NMR integration.
- Contradiction Analysis: Discrepancies >5% may indicate incomplete digestion (ICP-OES) or paramagnetic impurities (NMR). Cross-validate with combustion analysis .
Handling and Stability
Q. What storage conditions prevent decomposition of this trifluoroborate salt?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
